molecular formula C11H22O6P2 B11992795 2-[(5,5-Dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)methyl]-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one

2-[(5,5-Dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)methyl]-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one

Cat. No.: B11992795
M. Wt: 312.24 g/mol
InChI Key: SBBDXNPCMKYRSF-UHFFFAOYSA-N
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Description

2-[(5,5-Dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)methyl]-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one is a complex organophosphorus compound It features a unique structure with two dioxaphosphinan rings, each containing a phosphorus atom bonded to an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,5-Dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)methyl]-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of 2,2-dimethyl-1,3-propanediol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like toluene to prevent hydrolysis of the phosphorus oxychloride .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the phosphorus atoms are further oxidized to higher oxidation states.

    Reduction: Reduction reactions can convert the phosphorus-oxygen bonds to phosphorus-hydrogen bonds.

    Substitution: The compound can participate in substitution reactions, where one of the substituents on the phosphorus atom is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus trichloride can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acids, while reduction could produce phosphines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in the synthesis of other organophosphorus compounds. Its unique structure allows it to act as a ligand in coordination chemistry, forming complexes with transition metals.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological molecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects, particularly in the treatment of diseases involving dysregulated phosphorus metabolism.

Industry

Industrially, the compound is used in the production of flame retardants and plasticizers. Its stability and reactivity make it suitable for incorporation into polymer matrices to enhance their properties.

Mechanism of Action

The mechanism by which 2-[(5,5-Dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)methyl]-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one exerts its effects involves the interaction of its phosphorus atoms with target molecules. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity. This interaction often involves the formation of a stable phosphorus-oxygen or phosphorus-nitrogen bond, disrupting the normal function of the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: This compound has a similar dioxaphosphinan ring structure but with a chlorine substituent.

    5,5-Dimethyl-2-oxo-1,3,2-dioxaphosphorinane: Lacks the additional dioxaphosphinan ring present in the target compound.

    2,2-Dimethyl-1,3-propanediol: A precursor in the synthesis of the target compound, featuring a simpler structure.

Uniqueness

The uniqueness of 2-[(5,5-Dimethyl-2-oxo-1,3,2lambda~5~-dioxaphosphinan-2-yl)methyl]-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinan-2-one lies in its dual dioxaphosphinan rings, which confer distinct chemical properties and reactivity. This structure allows for versatile applications in various fields, distinguishing it from simpler organophosphorus compounds.

Properties

IUPAC Name

2-[(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)methyl]-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O6P2/c1-10(2)5-14-18(12,15-6-10)9-19(13)16-7-11(3,4)8-17-19/h5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBDXNPCMKYRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COP(=O)(OC1)CP2(=O)OCC(CO2)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O6P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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